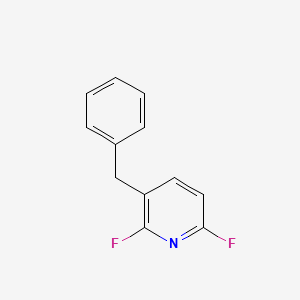

3-Benzyl-2,6-difluoropyridine

Description

Introduction of the Benzyl (B1604629) Moiety via Directed Functionalization

Once the 2,6-difluoropyridine (B73466) core is obtained, the benzyl group must be introduced at the 3-position. This is achieved through directed functionalization methods that exploit the electronic properties of the fluorinated ring.

Directed ortho-metalation is a powerful strategy for functionalizing the C3 position of 2,6-difluoropyridine. The fluorine atoms are strong directing groups, and their electron-withdrawing nature increases the acidity of the adjacent C-H bonds. dntb.gov.ua Treating 2,6-difluoropyridine with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures (typically -78°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), results in regioselective deprotonation at the C3 position to form a stable 3-lithio-2,6-difluoropyridine intermediate. beilstein-journals.orgsigmaaldrich.comacs.org

This organolithium species can then be "quenched" by reacting it with a suitable electrophile. To synthesize 3-benzyl-2,6-difluoropyridine, benzyl bromide would be added to the reaction mixture. The nucleophilic lithiated carbon attacks the electrophilic benzylic carbon of benzyl bromide, forming the desired C-C bond.

Alternatively, lithium magnesate bases can be used for the deprotonation of fluoroaromatics, sometimes offering different reactivity or selectivity profiles. acs.org

| Substrate | Base | Solvent | Temperature (°C) | Intermediate | Reference |

|---|---|---|---|---|---|

| 2,6-Difluoropyridine | LDA | THF | -78 | 3-Lithio-2,6-difluoropyridine | beilstein-journals.orgsigmaaldrich.com |

| 2,6-Difluoropyridine | n-BuLi | THF | <-60 | 3-Lithio-2,6-difluoropyridine | researchgate.net |

Transition metal-catalyzed cross-coupling reactions provide another robust route to this compound. The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly well-suited for this purpose. mdpi.comchim.it

The synthesis involves two key steps:

Preparation of a 3-halo-2,6-difluoropyridine: This precursor can be synthesized via the ortho-lithiation of 2,6-difluoropyridine as described above, followed by quenching with a halogen source (e.g., iodine (I₂) or 1,2-dibromoethane) to yield 3-iodo- or 3-bromo-2,6-difluoropyridine.

Negishi Coupling: The resulting 3-halo-2,6-difluoropyridine is then reacted with a benzylzinc halide (e.g., benzylzinc bromide), which can be prepared from benzyl bromide and zinc metal. This coupling is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, to form the final product. mdpi.comuni-bayreuth.de

A streamlined, one-pot procedure involving lithiation, transmetalation to zinc (zincation), and subsequent Negishi cross-coupling has also been reported for the functionalization of fluoropyridines. nih.govua.es

A more modern and atom-economical approach involves the direct C-H functionalization of the pyridine (B92270) ring using photocatalysis. The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient protonated heterocycle, can be adapted for this purpose under photocatalytic conditions. nih.gov

In this proposed pathway, a photocatalyst, upon irradiation with visible light, would facilitate the generation of a benzyl radical from a suitable precursor (e.g., from a benzyl carboxylic acid derivative or via C-F bond mesolysis of a benzyl fluoride). researchgate.net This highly reactive benzyl radical would then attack the electron-deficient 2,6-difluoropyridine ring. Due to the directing effects of the nitrogen atom in the protonated pyridine, such radical additions typically occur at the C2/C6 or C4 positions. For 2,6-difluoropyridine, the reaction would likely target the C3/C5 or C4 positions. While this method offers a cutting-edge strategy for C-H functionalization under mild conditions, achieving high regioselectivity for the C3 position over the C4 position can be a challenge and would depend on the specific reaction conditions and photocatalyst system employed. nih.gov This approach represents an active area of research for the functionalization of polyfluoroarenes. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F2N |

|---|---|

Molecular Weight |

205.20 g/mol |

IUPAC Name |

3-benzyl-2,6-difluoropyridine |

InChI |

InChI=1S/C12H9F2N/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

DWDKHJSOTLJKDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 2,6 Difluoropyridine and Its Structural Analogs

Multi-Component and Tandem Reaction Sequences

The synthesis of polysubstituted pyridines, including derivatives like 3-Benzyl-2,6-difluoropyridine, increasingly employs multi-component reactions (MCRs) and tandem sequences to enhance efficiency and molecular diversity. googleapis.com While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, general MCRs for pyridine (B92270) synthesis can be adapted. For instance, a [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulation process using aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation offers a versatile route to 2,4,6-triaryl pyridines. nih.gov Conceptually, employing a fluorinated ketone or aldehyde precursor could introduce the necessary fluorine atoms onto the pyridine ring.

More directly, tandem reaction sequences starting from readily available 2,6-difluoropyridine (B73466) are effective. researchgate.net A key strategy involves the deprotonation of 2,6-difluoropyridine followed by quenching with an appropriate electrophile. researchgate.net A notable tandem sequence involves the selective nucleophilic aromatic substitution (SNAr) of the fluorine atoms on a 3-substituted-2,6-difluoropyridine core. lookchem.com This approach allows for the sequential introduction of different substituents at the 2- and 6-positions, providing a powerful tool for generating diverse pyridine derivatives. researchgate.netlookchem.com

Regioselective Synthesis of Advanced Pyridine Derivatives from this compound Intermediates

The this compound scaffold is a valuable intermediate for creating highly functionalized 2,3,6-trisubstituted pyridines through tandem nucleophilic aromatic substitution (SNAr) reactions. researchgate.netlookchem.com The two fluorine atoms at the 2- and 6-positions exhibit different reactivities, allowing for regioselective substitution. lookchem.com

The reaction of 3-substituted-2,6-difluoropyridines with nucleophiles such as benzylamine (B48309) has been studied, demonstrating the influence of the 3-substituent on the regioselectivity of the first substitution. lookchem.com For instance, the reaction of 3-chloro-2,6-difluoropyridine (B1590543) with benzylamine at room temperature shows a preference for substitution at the 2-position. lookchem.com The regioselectivity is influenced by the electronic and steric nature of the substituent at the 3-position. lookchem.comresearchgate.net Electron-withdrawing groups can influence the preferred site of nucleophilic attack. researchgate.net Following the initial substitution, a second, different nucleophile can be introduced, typically requiring slightly higher temperatures to replace the remaining fluorine atom. lookchem.com This sequential and regioselective approach is a powerful method for synthesizing complex pyridine derivatives. lookchem.comnih.gov

Below is a table summarizing the reaction of various 3-substituted-2,6-difluoropyridines with benzylamine, highlighting the regioselectivity and yields.

| Entry | 3-Substituent (X) | Product Ratio (2-substitution : 6-substitution) | Total Yield (%) |

|---|---|---|---|

| 1 | -Br | Major product is 2-substituted | Good |

| 2 | -Cl | 66 : 9 | 75 |

| 3 | -NO₂ | Major product is 2-substituted | Good |

| 4 | -CN | Preferential substitution at the 6-position | Good |

| 5 | -CO₂Me | Preferential substitution at the 6-position | Good |

Considerations in Stereoselective Synthetic Pathways

When the benzyl (B1604629) group or a substituent on it introduces a chiral center, the development of stereoselective synthetic pathways becomes critical. The direct catalytic enantioselective benzylation of pyridine derivatives is a developing field. dicp.ac.cn For a molecule like this compound, stereoselectivity could be introduced in several ways:

Asymmetric Catalysis : Employing a chiral catalyst during the introduction of the benzyl group can induce enantioselectivity. For instance, metal-catalyzed cross-coupling reactions using chiral ligands could achieve this.

Chiral Auxiliaries : Attaching a chiral auxiliary to the pyridine ring or the benzyl precursor can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary can then be removed in a subsequent step.

Resolution : A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through classical resolution techniques or chiral chromatography.

The synthesis of chiral piperidine (B6355638) derivatives, which can be seen as reduced forms of pyridines, often employs stereoselective methods such as the use of chiral imines or intramolecular aza-Michael reactions. mdpi.com These strategies could potentially be adapted to the synthesis of chiral benzylpyridine derivatives.

Green Chemistry and Flow Chemistry Applications in Synthesis Optimization

The principles of green chemistry and the application of flow chemistry are increasingly important for optimizing the synthesis of pyridine derivatives, including this compound.

Green Chemistry Considerations :

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Multi-component reactions are inherently more atom-economical. iptsalipur.org

Safer Solvents : Replacing hazardous solvents like dimethyl sulfoxide (B87167) (DMSO), which is often used in SNAr reactions of fluoropyridines, with greener alternatives. google.com

Catalysis : Utilizing catalytic reagents over stoichiometric ones reduces waste. iptsalipur.org For example, metal-catalyzed direct benzylation is a greener alternative to methods requiring pre-activated reagents. organic-chemistry.org

Energy Efficiency : Employing energy-efficient methods like microwave-assisted synthesis can reduce reaction times and energy consumption. iptsalipur.org

Flow Chemistry Applications : Flow chemistry offers significant advantages for the synthesis of fluorinated pyridines, including improved safety, scalability, and precise control over reaction parameters. beilstein-journals.orgresearchgate.net

Reactivity and Mechanistic Investigations of 3 Benzyl 2,6 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Pyridine (B92270) Ring

The presence of two highly electronegative fluorine atoms on the pyridine ring of 3-benzyl-2,6-difluoropyridine renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

The fluorine substituents at the C2 and C6 positions of the pyridine ring play a pivotal role in activating the molecule towards nucleophilic attack. Their strong electron-withdrawing inductive effects significantly decrease the electron density of the aromatic ring, making it more electrophilic and thus more reactive towards nucleophiles. nih.gov This activation is a general feature of fluorinated heteroaromatics, where the high electronegativity of fluorine accelerates SNAr reactions compared to other halogens. nih.gov In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior activating ability of fluorine. nih.gov

This enhanced reactivity allows for SNAr reactions to proceed under much milder conditions than those required for less activated pyridines. acs.org The regioselectivity of these reactions is also profoundly influenced by the fluorine atoms. Nucleophilic attack preferentially occurs at the C2 and C6 positions due to the stabilization of the negative charge in the intermediate Meisenheimer complex by the adjacent electronegative fluorine atoms. While polyfluorinated pyridines often exhibit a preference for substitution at the 4-position, the introduction of a bulky group can direct substitution to the 2- or 6-position. epfl.ch

The benzyl (B1604629) group at the 3-position also exerts a directing effect, albeit to a lesser extent than the fluorine atoms. Its steric bulk can influence the accessibility of the adjacent C2 position to incoming nucleophiles, potentially favoring substitution at the C6 position. However, the electronic effects of the fluorine atoms are generally the dominant factor in determining the site of nucleophilic attack.

The mechanism of SNAr reactions on electron-deficient aromatic systems like this compound typically proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govfrontiersin.orgresearchgate.net The initial attack of a nucleophile on the aromatic ring breaks the aromaticity and forms a tetrahedral intermediate where the negative charge is delocalized over the ring and activating groups. frontiersin.org

The presence of two fluorine atoms in this compound allows for the possibility of sequential or tandem nucleophilic substitution reactions. This enables the introduction of two different nucleophiles in a controlled manner, leading to the synthesis of highly functionalized pyridine derivatives. The first substitution reaction typically occurs at either the C2 or C6 position, influenced by the reaction conditions and the nature of the nucleophile. The product of this initial substitution, a monosubstituted fluoropyridine, can then undergo a second SNAr reaction with a different nucleophile.

The success of these tandem processes depends on the relative reactivity of the starting material and the monosubstituted intermediate. The introduction of the first nucleophile can either activate or deactivate the ring towards further substitution, depending on its electronic properties. For instance, if the first nucleophile is electron-donating, it may decrease the electrophilicity of the ring and make the second substitution more challenging. Conversely, an electron-withdrawing nucleophile could facilitate the second substitution. Careful control of reaction conditions, such as temperature and stoichiometry of the nucleophiles, is essential to achieve selective mono- or disubstitution.

Electrophilic Aromatic Substitution (EAS) Pathways and Directing Effects

In contrast to its high reactivity towards nucleophiles, the pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgquora.com The electronegative nitrogen atom and the two fluorine atoms strongly withdraw electron density from the ring, making it electron-deficient and thus less susceptible to attack by electrophiles. quora.com Electrophilic substitution on the pyridine ring, when it does occur, typically requires harsh reaction conditions. quora.comquora.com

The directing effects of the substituents on the pyridine ring determine the position of electrophilic attack. The pyridine nitrogen itself directs incoming electrophiles to the meta-position (C3 and C5) relative to the nitrogen. quora.comquora.com This is because the intermediates formed by attack at the ortho (C2, C6) and para (C4) positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.com

In this compound, the C3 position is already occupied by the benzyl group. Therefore, any electrophilic substitution would be expected to occur at the C5 position. The fluorine atoms at C2 and C6 are deactivating groups and also direct incoming electrophiles to the meta-position, which in this case is the C4 position. The benzyl group is generally considered an ortho-, para-director in benzene (B151609) rings, but its directing effect on the deactivated pyridine ring is likely to be less significant compared to the powerful directing effects of the nitrogen and fluorine atoms. Nitration of dihalopyridines, for instance, often requires the use of strong nitrating agents like a mixture of nitric acid and oleum. google.comgoogle.comgoogleapis.com

C-F Bond Activation and Subsequent Derivatization

While the C-F bond is the strongest single bond to carbon, its activation and subsequent functionalization have emerged as a powerful tool in organic synthesis. researchgate.net In the context of this compound, the C-F bonds can be activated using transition metal complexes, leading to a variety of derivatization reactions. acs.org This approach offers an alternative to SNAr chemistry for modifying the pyridine ring.

Transition metal-mediated C-F bond activation often involves oxidative addition of the C-F bond to a low-valent metal center. researchgate.net The regioselectivity of this process can be influenced by the electronic and steric properties of the substrate and the catalyst. For fluoropyridines, C-F activation can compete with C-H activation, and the outcome depends on the specific metal and ligand system employed. researchgate.net Once the C-F bond is activated, the resulting organometallic intermediate can undergo various transformations, such as cross-coupling reactions, to form new C-C or C-heteroatom bonds. Catalytic hydrodefluorination of fluoropyridines has also been reported, providing a method for the selective removal of fluorine atoms. chemrxiv.org

Metalation Reactions and Their Scope

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. acs.orgwikipedia.org This process involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgacs.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. clockss.org

In the case of this compound, the pyridine nitrogen can act as a directing group, facilitating lithiation at the C2 position. However, the presence of the fluorine atom at C2 makes this proton highly acidic, and lithiation at this position can be complicated by competing nucleophilic attack of the organolithium reagent at the C2 or C6 positions. The use of hindered bases like lithium diisopropylamide (LDA) can often mitigate this issue. clockss.org The benzyl group at C3 could also potentially direct metalation to the C4 position, although this is generally less favored than metalation directed by the ring nitrogen. The scope of electrophiles that can be used to trap the lithiated intermediate is broad and includes alkyl halides, carbonyl compounds, and silyl (B83357) chlorides, among others. thieme-connect.com The metalation of fluoropyridines has been studied, and the reaction conditions can be optimized to achieve high regioselectivity. acs.org

Chemo- and Regioselective Functional Group Transformations

The structure of this compound presents several sites for potential chemical modification. The chemo- and regioselectivity of these transformations are governed by the electronic properties of the substituted pyridine ring. The fluorine atoms at the 2- and 6-positions, ortho and para to the ring nitrogen, are highly activating for nucleophilic aromatic substitution (SNAr). This is due to the strong inductive electron-withdrawing effect of the fluorine atoms and the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

Nucleophilic Aromatic Substitution (SNAr):

One of the most predictable and well-established reactions for 2,6-dihalopyridines is nucleophilic aromatic substitution. nih.govyoutube.com The fluorine atoms in this compound are expected to be excellent leaving groups in SNAr reactions. libretexts.orgmasterorganicchemistry.com The reaction with various nucleophiles, such as alkoxides, amines, and thiols, would likely proceed regioselectively at the 2- and 6-positions. Due to the electronic activation by the pyridine nitrogen, these positions are significantly more electrophilic than the other carbon atoms of the ring.

It is anticipated that monosubstitution can be achieved under controlled conditions, potentially with some regiochemical preference influenced by the steric bulk of the benzyl group at the 3-position. Disubstitution would require harsher conditions or a stronger nucleophile.

Interactive Data Table: Predicted Outcomes of Nucleophilic Aromatic Substitution on this compound

| Nucleophile (Nu-H) | Predicted Product(s) | Plausible Reaction Conditions |

| Sodium Methoxide (NaOMe) | 3-Benzyl-2-fluoro-6-methoxypyridine | MeOH, reflux |

| Ammonia (NH₃) | 3-Benzyl-2-amino-6-fluoropyridine | NH₃ (aq. or in dioxane), sealed tube, heat |

| Ethanethiol (EtSH) | 3-Benzyl-2-(ethylthio)-6-fluoropyridine | NaH, THF, rt |

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-fluorine bonds in 2,6-difluoropyridine (B73466) derivatives can also participate in palladium-catalyzed cross-coupling reactions, although this often requires specific catalytic systems due to the strength of the C-F bond. mdpi.commdpi.com Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 2- and/or 6-positions. The success of these reactions would be highly dependent on the choice of catalyst, ligand, and reaction conditions.

Functional Group Transformation of the Benzyl Group:

The benzyl group at the 3-position offers another site for functionalization. The benzylic C-H bonds are susceptible to oxidation to form a carbonyl group, converting the benzyl substituent into a benzoyl group. acs.orglongdom.org This transformation can often be achieved using a variety of oxidizing agents, including potassium permanganate (B83412) or transition metal catalysts with molecular oxygen. researchgate.net

Redox Chemistry and Electrochemical Reactivity

The redox behavior of this compound is influenced by both the electron-deficient difluoropyridine ring and the benzyl substituent.

Reduction:

The pyridine ring is susceptible to reduction. Catalytic hydrogenation of fluoropyridines can lead to the formation of the corresponding fluorinated piperidines. acs.orgnih.gov This transformation typically requires a heterogeneous catalyst, such as palladium on carbon, and hydrogen gas. The reduction of the pyridine ring in this compound would yield 3-benzyl-2,6-difluoropiperidine. The stereochemical outcome of such a reduction would be of interest, potentially favoring the formation of cis-isomers.

Alternatively, chemical reduction using hydride reagents can also be envisioned. The reduction of substituted pyridines to dihydropyridines has been reported using reagents like sodium borohydride. rsc.org

Oxidation:

As mentioned previously, the primary site of oxidation on this compound is expected to be the benzylic position, leading to the formation of 3-benzoyl-2,6-difluoropyridine. acs.orglongdom.orgacs.org The pyridine ring itself is relatively resistant to oxidation due to its electron-deficient nature.

Electrochemical Reactivity:

The electrochemical properties of fluorinated N-heterocycles have been a subject of study. utexas.edu Cyclic voltammetry would be a suitable technique to investigate the redox potentials of this compound. It is expected that the compound would undergo reduction at a less negative potential compared to non-fluorinated benzylpyridine, owing to the electron-withdrawing nature of the fluorine atoms which stabilizes the resulting radical anion. The reduction process could be a one-electron transfer to form a radical anion, which may or may not be stable depending on the experimental conditions.

Interactive Data Table: Predicted Electrochemical Properties of this compound

| Technique | Predicted Observation | Interpretation |

| Cyclic Voltammetry | Reversible or quasi-reversible reduction peak | Formation of a stable or semi-stable radical anion |

| Irreversible oxidation peak | Oxidation of the benzyl group |

Spectroscopic and Structural Elucidation Studies of 3 Benzyl 2,6 Difluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Benzyl-2,6-difluoropyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group's phenyl ring, and the methylene (B1212753) bridge.

The protons of the difluoropyridine ring are anticipated to appear in the aromatic region, with their chemical shifts influenced by the electronegative fluorine atoms and the benzyl substituent. The H-4 and H-5 protons of the pyridine ring would likely appear as doublets or triplets, showing coupling to each other and long-range coupling to the fluorine atoms.

The five protons of the benzyl group's phenyl ring typically resonate in the range of 7.2-7.4 ppm. The methylene protons (CH₂) connecting the two rings are expected to produce a singlet around 4.0-4.2 ppm, a characteristic chemical shift for benzylic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | 7.8 - 8.0 | t |

| Pyridine H-5 | 6.9 - 7.1 | d |

| Benzyl CH₂ | 4.0 - 4.2 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and chemical environment. The spectrum for this compound will show signals for the five carbons of the pyridine ring, the six carbons of the benzyl's phenyl ring, and the methylene carbon.

The carbons directly bonded to the fluorine atoms (C-2 and C-6) are expected to show large C-F coupling constants and appear at a high chemical shift (downfield) due to the deshielding effect of fluorine. The other pyridine carbons (C-3, C-4, and C-5) will also have their chemical shifts influenced by the substituents. The benzyl group carbons, including the methylene carbon, will resonate at their characteristic positions. Quaternary carbons, those not bonded to any protons, typically show weaker signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2, C-6 | 160 - 165 (d, ¹JCF) |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-3, C-5 | 110 - 120 |

| Benzyl CH₂ | 35 - 40 |

| Benzyl Ph C (quaternary) | 138 - 142 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. chemicalbook.com For this compound, the two fluorine atoms at the C-2 and C-6 positions are chemically non-equivalent due to the benzyl group at the C-3 position. Therefore, they are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of fluorine in aromatic systems are typically found in a specific region of the spectrum. st-andrews.ac.uk Each signal may exhibit coupling to the nearby protons on the pyridine ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, it would show correlations between the adjacent protons on the pyridine ring (H-4 and H-5) and among the protons of the benzyl's phenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and between the different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the C-3 of the pyridine ring, as well as the quaternary carbon of the phenyl ring, confirming the benzyl-pyridine linkage.

Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected above 3000 cm⁻¹. The aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

C-F stretching: The carbon-fluorine bond stretching vibrations are characteristically strong and are expected to appear in the 1200-1300 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

Electronic Absorption (UV-Vis) Spectroscopy and Photochemical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from π to π* orbitals. The spectrum is expected to show absorption bands characteristic of the substituted pyridine and benzene (B151609) chromophores. Typically, substituted pyridines and benzenes exhibit strong absorptions in the 200-300 nm range. The presence of the benzyl group and the fluorine atoms will influence the exact position (λmax) and intensity of these absorption bands.

Table 4: Predicted UV-Vis Data for this compound

| Transition | Predicted λmax (nm) |

|---|

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₂H₉F₂N.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a prominent molecular ion peak (M⁺). The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-C bond, a common fragmentation pathway for benzyl-substituted compounds. This process would result in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 and a 2,6-difluoropyridinyl radical. The tropylium ion is often the base peak in the mass spectra of benzyl derivatives due to its resonance stability.

Another significant fragmentation pathway would involve the difluoropyridine moiety. The loss of a fluorine atom or the entire benzyl group from the molecular ion would also be anticipated. The fragmentation of fluorinated aromatic compounds can also proceed through the loss of HF or difluorocarbene (:CF₂). A detailed analysis of the isotopic pattern of the molecular ion peak and the various fragment ions would further corroborate the elemental composition.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| m/z (charge-to-mass ratio) | Proposed Fragment Ion | Structural Formula |

| 205 | Molecular Ion | [C₁₂H₉F₂N]⁺ |

| 91 | Tropylium Cation | [C₇H₇]⁺ |

| 114 | Difluoropyridinylmethyl Cation | [C₅H₂F₂N-CH₂]⁺ |

| 115 | 2,6-Difluoropyridine (B73466) | [C₅H₃F₂N] |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While no published crystal structure for this compound is currently available, its solid-state architecture can be predicted based on the known structures of related compounds, such as other benzyl-substituted pyridines and fluorinated aromatic molecules. Single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions.

The molecule would consist of a planar 2,6-difluoropyridine ring and a phenyl ring, connected by a methylene bridge. The dihedral angle between these two rings would be a key structural parameter, influenced by steric hindrance and crystal packing forces. In the solid state, molecules of this compound are likely to engage in various non-covalent interactions. Pi-stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing. Additionally, C-H···F and C-H···N hydrogen bonds may be present, further stabilizing the crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Key Bond Lengths | C-F: ~1.35 Å; C-N: ~1.34 Å; C-C (benzyl): ~1.51 Å |

| Key Bond Angles | C-N-C (pyridine): ~117°; C-C-C (rings): ~120° |

| Intermolecular Interactions | π-π stacking, C-H···F, C-H···N |

Advanced Spectroscopic Probes for Electronic Structure (e.g., VUV-MATI for Valence Orbitals and Cationic Structures)

Advanced spectroscopic techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy provide deep insights into the electronic structure of molecules. While a VUV-MATI spectrum for this compound has not been reported, extensive studies on the parent compound, 2,6-difluoropyridine, offer a solid foundation for understanding its electronic properties. researchgate.net

VUV-MATI spectroscopy of 2,6-difluoropyridine has precisely determined its adiabatic ionization energy to be 9.7160 ± 0.0004 eV. researchgate.net The spectrum reveals that upon ionization, the molecule undergoes a symmetry shift from C₂ᵥ to C₁, indicating a geometric distortion in the cationic state. researchgate.net Natural bond orbital analysis has identified the highest occupied molecular orbital (HOMO) and HOMO-1 as π-orbitals, with the HOMO-2 being a nonbonding orbital. researchgate.net The two ortho-fluorine atoms have a significant stabilizing effect on the nonbonding orbital. researchgate.net

The introduction of a benzyl group at the 3-position of the 2,6-difluoropyridine ring is expected to influence this electronic structure. The benzyl group, being electron-donating through hyperconjugation and weakly electron-withdrawing through induction, will likely lower the ionization energy of the molecule compared to 2,6-difluoropyridine. This is because the benzyl group will destabilize the π-system of the pyridine ring, making it easier to remove an electron.

The VUV-MATI spectrum of this compound would be expected to show a more complex vibrational structure compared to 2,6-difluoropyridine, with additional modes corresponding to the benzyl group becoming active. Franck-Condon simulations would be crucial for interpreting the spectrum and understanding the changes in molecular geometry upon ionization. researchgate.net Such an analysis would provide a detailed picture of the valence orbitals and the cationic structure of this compound.

Table 3: Comparison of Electronic Properties

| Compound | Adiabatic Ionization Energy (eV) | Key Electronic Features |

| 2,6-Difluoropyridine | 9.7160 ± 0.0004 researchgate.net | HOMO and HOMO-1 are π-orbitals; fluorine atoms stabilize the nonbonding orbital. researchgate.net |

| This compound | Predicted to be < 9.7160 | Benzyl group expected to lower ionization energy; increased complexity in cationic vibrational structure. |

Computational and Theoretical Chemistry Studies on 3 Benzyl 2,6 Difluoropyridine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Geometry Optimization and Conformational Analysis (e.g., DFT)

No published studies detailing the optimized geometry, bond lengths, bond angles, or conformational preferences of 3-Benzyl-2,6-difluoropyridine using methods like Density Functional Theory (DFT) were found.

Vibrational Frequency Calculations and Spectral Assignments

There are no available theoretical vibrational frequency calculations or spectral assignments for this compound.

NMR Chemical Shift Predictions and Correlation with Experimental Data

A search for predicted NMR chemical shifts and their correlation with experimental data for this compound yielded no results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

No studies on the Molecular Electrostatic Potential (MEP) map of this compound, which would identify its electrophilic and nucleophilic sites, have been published.

Natural Bond Orbital (NBO) Analysis

There is no available Natural Bond Orbital (NBO) analysis to describe charge transfer, hyperconjugative interactions, and bonding within the this compound molecule.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing the transition states that govern reaction kinetics. For a molecule like this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can provide invaluable insights into its reactivity.

For instance, studies on the base-induced 5-endo cyclization of aryl-substituted benzyl (B1604629) alkynyl sulfides have utilized DFT to map out the potential energy surface of the reaction. nih.gov Such studies calculate the geometries of reactants, intermediates, transition states, and products. nih.gov This approach allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction feasibility and rates. In a hypothetical study of this compound, a similar computational approach could be employed to investigate reactions such as nucleophilic aromatic substitution or reactions involving the benzylic position.

A typical computational study of a reaction mechanism would involve the following steps:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules and intermediates) or first-order saddle points (for transition states).

Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

By applying these methods, researchers can distinguish between different possible reaction pathways and identify the most energetically favorable route. For example, in the cyclization of benzyl alkynyl sulfides, DFT calculations helped to rationalize the observed 5-endo cyclization by demonstrating the energetic favorability of the proposed transition state. nih.gov

Prediction of Spectroscopic Parameters via Simulations (e.g., Franck-Condon Simulations)

Computational methods are extensively used to predict and interpret various spectroscopic data, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. Franck-Condon simulations, in particular, are a powerful technique for modeling the vibronic fine structure of electronic spectra. aps.org These simulations are based on the Franck-Condon principle, which states that electronic transitions are most likely to occur without changes in the positions of the nuclei.

Studies on pyridine (B92270) and its substituted derivatives, such as 3-chloropyridine, have successfully employed Franck-Condon analysis to interpret their complex vibronic spectra. rsc.org For 2,6-difluoropyridine (B73466), computational studies have been used to assign the vibrations in its ground electronic state and to analyze its ultraviolet absorption spectrum. researchgate.net

A Franck-Condon simulation typically involves:

Calculating the optimized geometries and vibrational frequencies of the molecule in its ground and excited electronic states using methods like DFT or more advanced ab initio techniques. nih.gov

Determining the displacement of the atoms between the two electronic states.

Calculating the Franck-Condon factors, which represent the overlap between the vibrational wavefunctions of the ground and excited states. nih.gov

The results of these simulations can provide detailed insights into the nature of the excited states and the influence of specific vibrational modes on the electronic transitions. Anharmonic effects can also be included in these simulations to achieve better agreement with experimental spectra. nih.gov For this compound, such simulations could predict its absorption and fluorescence spectra, aiding in the interpretation of experimental data and providing information on its photophysical properties.

| Compound | Parameter | Calculated Value | Method |

|---|---|---|---|

| Pyridine | S1 Excitation Energy | ~4.6 eV | CASSCF |

| 3-Chloropyridine | S1 Excitation Energy | 4.3196 ± 0.0002 eV | REMPI Spectroscopy/Computational |

| 2,6-Difluoropyridine | S1(π,π*) Transition | 37,820.2 cm⁻¹ | UV Absorption/Ab initio |

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a means to predict and understand the NLO properties of molecules, thereby guiding the design of new materials with enhanced NLO responses. The key parameter for assessing the NLO activity of a molecule at the microscopic level is the first hyperpolarizability (β).

Theoretical studies on various pyridine derivatives have demonstrated the utility of DFT calculations in predicting their NLO properties. semanticscholar.org These studies typically involve calculating the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional and basis set. semanticscholar.org The choice of functional is crucial, as some have been shown to overestimate the hyperpolarizability. ucf.edu

The investigation of NLO properties computationally generally includes:

Optimization of the molecular geometry.

Calculation of the electronic properties in the presence of an external electric field.

Determination of the polarizability and hyperpolarizability tensors.

For pyridine derivatives, the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response by increasing the intramolecular charge transfer. While a specific study on this compound is not available, it is expected that the interplay between the electron-withdrawing fluorine atoms and the benzyl group would influence its NLO properties. Computational studies could quantify this effect and compare its NLO response to that of other known NLO materials.

| Method | μ (Debye) | α (a.u.) | β (a.u.) |

|---|---|---|---|

| HF/6-31G(d) | 18.06 | 105.7 | 1998.4 |

| B3LYP/6-31G(d) | 18.96 | 114.3 | 3265.7 |

In Silico Modeling for Structure-Activity Relationship (SAR) Investigations

In silico modeling plays a crucial role in modern drug discovery by enabling the investigation of structure-activity relationships (SAR). nih.gov QSAR (Quantitative Structure-Activity Relationship) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For pyridine derivatives, which are common scaffolds in medicinal chemistry, numerous SAR and QSAR studies have been conducted to optimize their therapeutic properties for various targets. nih.gov

A typical in silico SAR study involves:

Data Set Collection: A series of compounds with known biological activities is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a QSAR model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets.

Advanced Applications and Synthetic Utility of 3 Benzyl 2,6 Difluoropyridine in Academic Research

Strategic Building Block in Complex Organic Synthesis

The presence of two fluorine atoms at positions 2 and 6 of the pyridine (B92270) ring in 3-Benzyl-2,6-difluoropyridine makes it an exceptionally useful intermediate for the construction of more complex molecules. These fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various substituents.

Precursor for Highly Functionalized Pyridines (e.g., 2,3,6-Trisubstituted Pyridines)

3-Substituted-2,6-difluoropyridines are key intermediates in the synthesis of 2,3,6-trisubstituted pyridines due to their two distinct carbon-fluorine bonds that can undergo tandem nucleophilic aromatic substitutions. researchgate.net The differential reactivity of the fluorine atoms at the 2- and 6-positions, influenced by the electronic nature of the substituent at the 3-position, allows for controlled, stepwise reactions. This regioselectivity is crucial for the efficient synthesis of a wide array of highly functionalized pyridine derivatives, which are prevalent scaffolds in many biologically active compounds and drug candidates. researchgate.net

A general and efficient method for preparing 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines has been developed. researchgate.net This approach has been successfully applied to the synthesis of novel protein kinase C theta (PKCθ) inhibitors, demonstrating the practical utility of this methodology in drug discovery. researchgate.netresearchgate.net The ability to introduce diverse lipophilic substituents at specific positions of the pyridine ring is instrumental in optimizing the biological activity of these inhibitors. researchgate.net

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)

The reactivity of this compound extends to the synthesis of fused heterocyclic systems, which are core structures in numerous pharmaceuticals. One notable example is the construction of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic system can be assembled through a tandem reaction sequence involving the selective nucleophilic substitution of the 6-fluoro group with various nucleophiles, followed by the substitution of the 2-fluoro group with hydrazine (B178648) and subsequent intramolecular cyclization to form the pyrazole (B372694) ring. researchgate.net This one-pot approach provides a moderate to good yield of 3,6-disubstituted-1H-pyrazolo[3,4-b]pyridines. researchgate.net

The pyrazolo[3,4-b]pyridine core is found in Vericiguat, a drug used to treat cardiovascular diseases. The synthesis of such compounds often starts from functionalized pyridines, highlighting the importance of precursors like this compound. google.com

Synthesis of Polycyclic and Macrocyclic Derivatives

The synthetic utility of this compound is further showcased in its application for creating complex polycyclic and macrocyclic structures. researchgate.netresearchgate.net The ability to perform sequential and regioselective substitutions on the difluoropyridine ring allows for the introduction of functionalities that can then be used in cyclization reactions to form larger ring systems. This strategy has been employed in the synthesis of macrocyclic derivatives that act as novel protein kinase C theta inhibitors. researchgate.netresearchgate.net The construction of such intricate architectures from a relatively simple starting material underscores the strategic importance of this compound in advanced organic synthesis.

Scaffold Design for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The this compound scaffold is a valuable tool in medicinal chemistry for conducting structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The ease with which the fluorine atoms can be displaced by a variety of nucleophiles allows for the systematic modification of the pyridine core. This enables the exploration of how different substituents at the 2- and 6-positions affect the biological activity of a molecule.

The development of novel protein kinase C theta (PKCθ) inhibitors serves as a prime example. researchgate.netresearchgate.net By starting with a 3-substituted-2,6-difluoropyridine, researchers can systematically introduce a range of lipophilic groups to probe the binding pocket of the enzyme and enhance inhibitory activity. researchgate.net This systematic approach to scaffold modification is essential for optimizing lead compounds and developing potent and selective drug candidates. The pyridinone core, a related structure, is also widely used in medicinal chemistry for its ability to act as a hydrogen bond donor and acceptor, and its physicochemical properties can be fine-tuned through substitution. frontiersin.org

Development of Fluorinated Scaffolds for Ion Channel Modulation Studies

Fluorinated scaffolds derived from precursors like this compound are of significant interest in the study of ion channels. The introduction of fluorine can alter the electronic properties and conformation of a molecule, which in turn can influence its interaction with ion channel proteins. nih.gov

For instance, the development of modulators for Kv7 potassium channels, which are implicated in various neurological disorders, has benefited from the use of fluorinated pyridines. While direct use of this compound in published Kv7 modulator synthesis is not explicitly detailed, the synthesis of related compounds often starts with substituted dihalopyridines. nih.gov The principles of nucleophilic substitution on these rings are fundamental to creating libraries of compounds for screening against ion channels. The strategic placement of fluorine atoms can enhance binding affinity and selectivity for specific channel subtypes.

Utility in Materials Science Research

While the primary applications of this compound are in the life sciences, its precursor, 2,6-difluoropyridine (B73466), has found utility in materials science. Fluorinated pyridines are used in the synthesis of advanced materials due to the unique properties conferred by the C-F bond, such as high thermal stability and altered electronic characteristics.

2,6-Difluoropyridine has been used in the preparation of poly(pyridine ether)s through polycondensation reactions. sigmaaldrich.com These polymers can exhibit desirable properties for various applications. Although specific research detailing the use of this compound in materials science is not prevalent, its structural features suggest potential applications. The benzyl (B1604629) group could be functionalized to tune the properties of resulting polymers or organic electronic materials. The electron-deficient nature of the difluoropyridine ring makes it a candidate for use in the development of materials for organic electronics, such as in thermally activated delayed fluorescence (TADF) emitters. ossila.com

Preparation of Poly(pyridine ether)s

The 2,6-difluoropyridine moiety is a key monomer in the synthesis of poly(pyridine ether)s, a class of high-performance polymers. These polymers are typically prepared through nucleophilic aromatic substitution (SNAr) polycondensation reactions. sigmaaldrich.comsigmaaldrich.comchemicalbook.com In this process, the highly activated fluorine atoms at the C2 and C6 positions of the pyridine ring are displaced by oxygen nucleophiles from bisphenol monomers.

The synthesis generally involves the polycondensation of a silylated bisphenol, such as silylated 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE), with 2,6-difluoropyridine. sigmaaldrich.comresearchgate.net The reaction is often carried out in a polar aprotic solvent like N-methylpyrrolidone (NMP) in the presence of a base such as potassium carbonate (K₂CO₃). sigmaaldrich.com The introduction of a benzyl group at the 3-position of the 2,6-difluoropyridine monomer, creating this compound, would functionalize the resulting poly(pyridine ether). This benzyl substituent would be incorporated into the polymer backbone, influencing its final properties such as solubility, processability, and thermal characteristics.

Table 1: Representative Monomers in Poly(pyridine ether) Synthesis

| Monomer 1 | Monomer 2 | Resulting Polymer Class |

|---|---|---|

| 2,6-Difluoropyridine | Silylated 1,1,1-tris(4-hydroxyphenyl)ethane | Poly(pyridine ether) researchgate.net |

| 2,6-Difluoropyridine | Bistrimethylsilyl derivatives of various diphenols | Poly(pyridine ether) sigmaaldrich.com |

Building Blocks for Organic Electronic and Optoelectronic Materials

Functionalized pyridines are increasingly recognized for their utility in the development of organic electronic and optoelectronic materials, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The electron-deficient nature of the pyridine ring makes these compounds suitable for use as electron transport materials (ETMs). researchgate.net The specific substitution pattern on the pyridine core allows for the fine-tuning of crucial electronic properties, including the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels, as well as the triplet energy. researchgate.net

For instance, research on isomeric electron transport materials has shown that 2,6-pyridine based compounds can achieve high triplet energies (up to 2.82 eV), a desirable characteristic for host materials in blue phosphorescent OLEDs. researchgate.net this compound combines the electron-withdrawing effects of two fluorine atoms with the steric and electronic influence of the benzyl group. This unique combination makes it a promising building block for novel organic semiconductors. The substituents can enhance solubility and improve film-forming capabilities, which are critical for the performance of multi-layered OLEDs fabricated through methods like inkjet printing. researchgate.net The compound could be used to synthesize materials with tailored electronic properties and morphologies for advanced electronic applications.

Table 2: Properties of Pyridine-Based Compounds for Electronic Applications

| Pyridine Core | Key Property | Potential Application | Reference |

|---|---|---|---|

| 2,6-Pyridine | High triplet energy (2.82 eV) | OLED Host Material | researchgate.net |

| Functionalized Pyridines | Tunable LUMO/HOMO levels | Electron Transport Materials | researchgate.net |

Applications in Fluorescent Probe and Chemical Sensor Design

The design of fluorescent probes and chemical sensors is a field that leverages molecular structures which exhibit changes in their photophysical properties upon interaction with specific analytes. Porphyrin derivatives, for example, are well-studied as sensing compounds due to their strong light absorption and ability to interact with various analytes, causing detectable changes in their UV-vis spectra. researchgate.net

The 2-benzylpyridine (B1664053) scaffold is found in numerous medicinally important and bioactive compounds. researchgate.net The synthesis of fluorinated analogs of 2-benzylpyridine is of particular interest, as the introduction of fluorine can modulate key properties like lipophilicity and bioavailability. researchgate.netresearchgate.net this compound serves as a core structure that can be further elaborated to create sophisticated fluorescent probes. The benzyl group can be functionalized to introduce specific recognition sites for analytes, while the difluoropyridine core acts as the fluorophore whose electronic properties, and thus its fluorescence emission, are sensitive to binding events. The strong C-F bonds generally provide high chemical stability, a valuable feature for robust sensor applications. researchgate.net

Table 3: Components of a Potential Fluorescent Probe Based on this compound

| Structural Component | Function | Desired Property |

|---|---|---|

| 2,6-Difluoropyridine Core | Fluorophore | High quantum yield, environmentally sensitive fluorescence |

| Benzyl Group | Recognition/Tuning Unit | Can be functionalized for selective analyte binding |

Development as Precursors for Radiotracer Methodologies

In nuclear medicine, Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). Fluorinated pyridine scaffolds are highly valuable as precursors for the synthesis of these ¹⁸F-labeled PET ligands. nih.govhzdr.denih.gov The most common method for introducing ¹⁸F is through a late-stage nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on the aromatic ring is displaced by [¹⁸F]fluoride. nih.govnih.gov

Research has demonstrated the successful radiosynthesis of PET tracers via the SNAr reaction on 2-fluoropyridine (B1216828) or 5-chloro-oxazolopyridine scaffolds. nih.govnih.gov For example, a precursor containing a chloro or nitro group is heated with [¹⁸F]KF, often with the aid of a catalyst like Kryptofix 2.2.2, to yield the desired ¹⁸F-labeled product. nih.gov

This compound is an ideal candidate for development into a radiotracer precursor. One of the fluorine atoms can be chemoselectively replaced by a better leaving group (e.g., chlorine, bromine, or a nitro group). This modified precursor can then be subjected to radiofluorination to install the ¹⁸F label, yielding a tracer that incorporates the 3-benzyl-6-fluoropyridine core. Such tracers could be designed to target and visualize biological entities like β-amyloid plaques in Alzheimer's disease or specific enzymes like monoacylglycerol lipase (B570770) (MAGL) in the brain. nih.govnih.gov

Table 4: Strategy for Developing a Radiotracer from this compound

| Step | Description | Example Compound/Precursor |

|---|---|---|

| 1. Starting Material | The core scaffold for the tracer. | This compound |

| 2. Precursor Synthesis | One fluorine is replaced with a suitable leaving group (LG). | 3-Benzyl-2-chloro-6-fluoropyridine |

| 3. Radiolabeling | Nucleophilic substitution with [¹⁸F]fluoride. | Reaction of precursor with [¹⁸F]KF/K₂₂₂ nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-2,6-difluoropyridine, and how can reaction conditions be optimized for high purity?

- Methodology : Start with a pyridine core and introduce fluorine atoms via halogen exchange (Halex) reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at 100–150°C. Benzylation can be achieved using benzyl halides under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. For fluorinated analogs, refer to protocols for 2,6-difluoropyridine derivatives .

- Key Parameters :

| Parameter | Value/Technique |

|---|---|

| Fluorination catalyst | KF/CsF |

| Benzylation method | Pd(PPh₃)₄, Na₂CO₃, DME |

| Purity assessment | NMR (¹H/¹⁹F), GC-MS |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use ¹H and ¹³C NMR to confirm the benzyl group’s integration and substitution pattern. ¹⁹F NMR quantifies fluorine environments (δ ~ -110 to -120 ppm for ortho-fluorines). High-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies C-F stretches (~1200–1100 cm⁻¹) and aromatic C-H bends. Compare data to PubChem entries for analogous difluoropyridines .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodology : Follow SDS guidelines for pyridine derivatives: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in airtight containers away from oxidizers. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to terpyridine safety data for handling fluorinated aromatics .

Advanced Research Questions

Q. How can conflicting data on substituent effects in fluorinated pyridines be resolved?

- Methodology : Systematically vary substituents (e.g., benzyl vs. cyano groups) and compare electronic effects via Hammett σ constants. Use DFT calculations (e.g., Gaussian) to model charge distribution and reactivity. For example, 2,6-difluoro-3-cyanopyridine exhibits strong electron-withdrawing effects, altering nucleophilic aromatic substitution rates versus benzyl-substituted analogs . Validate with kinetic studies (e.g., monitoring by UV-Vis or NMR).

Q. What in silico strategies are effective for predicting the bioactivity of this compound in drug discovery?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) to assess binding affinity to target proteins (e.g., kinases or GPCRs). Use QSAR models trained on fluorinated pyridine libraries to predict ADMET properties. Validate with in vitro assays (e.g., enzyme inhibition). Reference studies on trifluoromethyl-pyridine derivatives in pain management and arthritis therapeutics .

Q. How does the benzyl group influence regioselectivity in further functionalization of this compound?

- Methodology : Conduct electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions. The benzyl group’s steric bulk may direct reactions to the para position relative to fluorine. Compare with brominated analogs (e.g., 3-bromo-2,6-difluoropyridine) to assess electronic vs. steric effects. Analyze regioselectivity via NOESY NMR or X-ray crystallography .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for benzylation of difluoropyridines?

- Methodology : Replicate experiments under varying conditions (solvent, temperature, catalyst loading). Use DoE (Design of Experiments) to identify critical factors. For example, Pd catalyst purity or moisture content in solvents may explain yield variations. Cross-reference synthetic protocols for 2,6-difluoro-3-cyanopyridine and related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.